4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine
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Overview
Description
4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position and a trifluoroethyl group at the 1-position of the pyrazole ring. The trifluoroethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine typically involves the reaction of 4-bromo-1H-pyrazole with 2,2,2-trifluoroethylamine under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 4-position can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced pyrazole derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are often employed in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole derivatives, while oxidation can produce pyrazole-3-carboxylic acids or pyrazole-3-aldehydes.
Scientific Research Applications
4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor for various functionalized pyrazoles.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs targeting various diseases.
Industry: The compound is used in the development of agrochemicals, dyes, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity by influencing its electronic and steric properties.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde
- 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid
- 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-thiol
Uniqueness
4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is unique due to the presence of both a bromine atom and a trifluoroethyl group, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable intermediate in various chemical and biological applications.
Properties
IUPAC Name |
4-bromo-1-(2,2,2-trifluoroethyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrF3N3/c6-3-1-12(11-4(3)10)2-5(7,8)9/h1H,2H2,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAYADBWPUJNNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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